molecular formula C11H10N2O2 B15097257 3-acetyl-4-amino-2-(1H)quinolinone

3-acetyl-4-amino-2-(1H)quinolinone

Cat. No.: B15097257
M. Wt: 202.21 g/mol
InChI Key: MFURBHFFEBOFCG-UHFFFAOYSA-N
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Description

3-Acetyl-4-amino-2-(1H)quinolinone is a quinolinone derivative characterized by an acetyl group at position 3 and an amino group at position 4 of the quinolinone core. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The acetyl and amino substituents in this compound likely influence its electronic properties, solubility, and interactions with biological targets, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-acetyl-4-amino-1H-quinolin-2-one

InChI

InChI=1S/C11H10N2O2/c1-6(14)9-10(12)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H3,12,13,15)

InChI Key

MFURBHFFEBOFCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-amino-2-(1H)quinolinone can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with acetoacetic ester under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone derivative .

Another approach involves the acetylation of 4-aminoquinolin-2(1H)-one using acetyl chloride in the presence of a base such as pyridine. This method provides a straightforward route to introduce the acetyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-amino-2-(1H)quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-acetyl-4-amino-2-(1H)quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinolinones

Quinolinone derivatives vary widely based on substituent patterns. Below is a detailed comparison of 3-acetyl-4-amino-2-(1H)quinolinone with structurally similar compounds, focusing on substituents, synthesis, and biological activities.

Substituent Analysis

Compound Name Position 3 Substituent Position 4 Substituent Key Structural Features
This compound Acetyl Amino Electron-withdrawing acetyl; basic amino group
3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one Hydroxy None Hydroxy group enhances hydrogen bonding
4-Methoxy-1-methyl-2(1H)-quinolinone None Methoxy Methoxy group increases lipophilicity
3-Acetyl-4-hydroxy-1-methyl-2(1H)quinolinone Acetyl Hydroxy Methyl at N1 improves metabolic stability
2-[(3-Aminopropyl)amino]-4(1H)-quinolinone None Aminopropylamino Flexible side chain for receptor interactions

Key Research Findings and Implications

Substituent Effects on Bioactivity: The acetyl group at position 3 in this compound may reduce electron density, enhancing interactions with hydrophobic enzyme pockets. In contrast, hydroxy substituents (e.g., in CYP1B1 inhibitors) improve hydrogen-bonding capacity . Amino groups at position 4 (as in the main compound) could facilitate protonation at physiological pH, enhancing solubility and target binding compared to methoxy or hydroxy groups .

Synthetic Challenges: Acetylation of quinolinones often requires anhydrous conditions to avoid hydrolysis of the acetyl group . Selective substitution at position 4 is challenging due to competing reactivity at other positions, necessitating protective group strategies .

Compounds with extended side chains (e.g., aminopropylamino groups) demonstrate enhanced pharmacokinetic profiles .

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